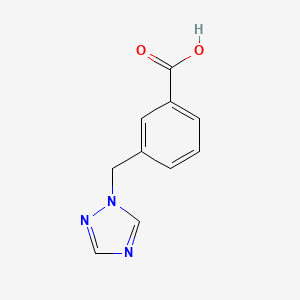
3-(2-Fluorophenyl)isoxazole-5-carboxylic acid
Übersicht
Beschreibung
The compound "3-(2-Fluorophenyl)isoxazole-5-carboxylic acid" is a chemical entity that belongs to the class of isoxazole derivatives. Isoxazoles are heterocyclic compounds containing an oxygen atom and a nitrogen atom in a five-membered ring. The presence of the fluorophenyl group suggests that this compound may exhibit unique chemical properties and biological activities, potentially making it a candidate for various pharmacological applications.
Synthesis Analysis
The synthesis of isoxazole derivatives can be achieved through various methods, including cycloaddition reactions. For instance, a related compound, 3-carboxyisoxazole, was synthesized by cycloaddition of carbethoxyformonitrile oxide to a pyrrolidino-butenamide derivative with subsequent elimination of pyrrolidine and hydrolysis of the ethyl ester . This method could potentially be adapted for the synthesis of "3-(2-Fluorophenyl)isoxazole-5-carboxylic acid" by choosing appropriate starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of isoxazole derivatives is characterized by the isoxazole ring, which can influence the electronic distribution and reactivity of the compound. For example, the infrared spectrum, structural, and optical properties of a related compound, 3-(4-fluorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde, were investigated using both experimental and theoretical methods, revealing insights into the stability and charge transfer within the molecule . Similar studies could be conducted on "3-(2-Fluorophenyl)isoxazole-5-carboxylic acid" to understand its molecular properties.
Chemical Reactions Analysis
Isoxazole derivatives can participate in various chemical reactions due to their reactive sites. For example, novel Schiff bases were synthesized using an amino-thiophene derivative and pyrazole-4-carboxaldehyde derivatives, showcasing the versatility of such compounds in forming new chemical entities . "3-(2-Fluorophenyl)isoxazole-5-carboxylic acid" could similarly be used as a building block for synthesizing novel compounds with potential antimicrobial activity.
Physical and Chemical Properties Analysis
The physical and chemical properties of isoxazole derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. The presence of a fluorophenyl group in "3-(2-Fluorophenyl)isoxazole-5-carboxylic acid" could affect these properties, potentially leading to applications in drug design where such characteristics are crucial. For instance, substituted benzisoxazoles were evaluated for their diuretic and uricosuric properties, demonstrating the potential for isoxazole derivatives in therapeutic applications .
Wissenschaftliche Forschungsanwendungen
Chemical Synthesis and Modifications
3-(2-Fluorophenyl)isoxazole-5-carboxylic acid is involved in chemical synthesis and modification processes. Studies have explored its role in the decarboxylative fluorination of heteroaromatic carboxylic acids. This process is crucial for introducing fluorine into organic molecules, which can significantly alter their chemical properties (Yuan, Yao, & Tang, 2017).
Agricultural Applications
This compound has been studied in the context of agricultural applications. Specifically, research has focused on synthesizing novel derivatives with potential insecticidal activities. These studies are critical for developing new pesticides that can help manage agricultural pests effectively (Shi, Qian, Song, Zhang, & Li, 2000).
Antitumor and Antimicrobial Properties
Research has identified that derivatives of 3-(2-Fluorophenyl)isoxazole-5-carboxylic acid may have significant antitumor and antimicrobial properties. These findings are particularly important for the development of new drugs in the fight against cancer and infectious diseases. For instance, studies have shown the potential of isoxazolyl- and isothiazolylcarbamides, derived from similar compounds, in exhibiting high antitumor activity (Potkin et al., 2014).
Pharmaceutical Research
The compound is also being studied in the context of pharmaceutical research. Its derivatives are being explored for their pharmacological properties, such as their potential use in therapies for various diseases. For example, some derivatives have shown effectiveness against bacterial and fungal organisms (Kumar et al., 2019).
Synthesis of Functional Compounds
There is ongoing research into the synthesis of functional compounds using 3-(2-Fluorophenyl)isoxazole-5-carboxylic acid. This includes the development of compounds for use in different industrial applications, such as the creation of novel herbicides (Hamper et al., 1995).
Eigenschaften
IUPAC Name |
3-(2-fluorophenyl)-1,2-oxazole-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6FNO3/c11-7-4-2-1-3-6(7)8-5-9(10(13)14)15-12-8/h1-5H,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNNODLZYXWQEES-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NOC(=C2)C(=O)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6FNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80390274 | |
| Record name | 3-(2-fluorophenyl)isoxazole-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80390274 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Fluorophenyl)isoxazole-5-carboxylic acid | |
CAS RN |
842973-74-4 | |
| Record name | 3-(2-Fluorophenyl)-5-isoxazolecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=842973-74-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(2-fluorophenyl)isoxazole-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80390274 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-[2-(trifluoromethyl)phenoxy]benzenesulfonyl Chloride](/img/structure/B1306954.png)
![ethyl N-[2-cyano-2-[(2,6-difluorophenyl)hydrazinylidene]acetyl]carbamate](/img/structure/B1306964.png)
![1-[(2,5-Dichlorophenyl)sulfonyl]piperazine](/img/structure/B1306971.png)
![(E)-3-[4-(3-formyl-1H-indol-1-yl)phenyl]-2-(2-thienyl)-2-propenenitrile](/img/structure/B1306976.png)

![Ethyl 3-amino-3-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-methylhydrazinylidene]propanoate](/img/structure/B1306982.png)

![(E)-2-cyano-3-(4-cyanophenyl)-N-[4-(trifluoromethyl)phenyl]-2-propenamide](/img/structure/B1306998.png)

![3-Methyl-5,6,7,8-tetrahydro-thiazolo[3,2-a][1,3]-diazepine-2-carboxylic acid](/img/structure/B1307003.png)



